molecular formula C15H36ClNO3Si B14550504 N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride CAS No. 62117-39-9

N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride

Cat. No.: B14550504
CAS No.: 62117-39-9
M. Wt: 341.99 g/mol
InChI Key: DXSLSQGGPKNZNX-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride: is an organosilane compound that has gained attention due to its unique chemical properties and versatile applications. This compound is characterized by the presence of a quaternary ammonium group and a triethoxysilyl group, making it useful in various fields such as material science, chemistry, and industrial applications.

Properties

CAS No.

62117-39-9

Molecular Formula

C15H36ClNO3Si

Molecular Weight

341.99 g/mol

IUPAC Name

hexyl-dimethyl-(triethoxysilylmethyl)azanium;chloride

InChI

InChI=1S/C15H36NO3Si.ClH/c1-7-11-12-13-14-16(5,6)15-20(17-8-2,18-9-3)19-10-4;/h7-15H2,1-6H3;1H/q+1;/p-1

InChI Key

DXSLSQGGPKNZNX-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)C[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride typically involves the reaction of hexan-1-amine with chloromethyltriethoxysilane in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of solvents such as methanol or ethanol can facilitate the reaction and improve the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alcohols, amines, or thiols can act as nucleophiles in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Tertiary amines.

    Substitution: Silane derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride is used as a silane coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silica nanoparticles.

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce microbial adhesion.

Industry: In the industrial sector, it is used in the formulation of coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. The quaternary ammonium group imparts antimicrobial properties by disrupting microbial cell membranes.

Comparison with Similar Compounds

Conclusion

N,N-Dimethyl-N-[(triethoxysilyl)methyl]hexan-1-aminium chloride is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and form stable bonds with different substrates, making it a valuable tool in scientific research and industrial processes.

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